molecular formula C6H8ClIN2 B8307190 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

Cat. No.: B8307190
M. Wt: 270.50 g/mol
InChI Key: BMIWBNYKNPBNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C6H8ClIN2 and its molecular weight is 270.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8ClIN2

Molecular Weight

270.50 g/mol

IUPAC Name

1-(3-chloropropyl)-4-iodopyrazole

InChI

InChI=1S/C6H8ClIN2/c7-2-1-3-10-5-6(8)4-9-10/h4-5H,1-3H2

InChI Key

BMIWBNYKNPBNKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g (10.31 mmol) 4-iodopyrazole were dissolved in 20 ml DMF and 1.22 g (10.8 mmol) potassium t-butoxide was added. The mixture was stirred for 1 hour at room temperature and 1.06 ml (10.83 mmol) 1-bromo-3-chloropropane were added. A white precipitate appeared rapidly. After 30 minutes 50 ml water was added and the reaction mixture was extracted twice with 100 ml hexane. The combined organic layers were dried over MgSO4 and the solvent was removed to give 2.65 g of the desired product as a colourless oil. MS (ISP): 270.1 (MH+). 1H-NMR (CDCl3): 2.31 (quint, 2H), 3.47 (t, 2H), 4.32 (t, 2H), 7.48 (s, 1H), 7.53 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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